molecular formula C10H10N2O B1532310 2-(Cyclopropylamino)benzoxazole CAS No. 1125867-14-2

2-(Cyclopropylamino)benzoxazole

Cat. No. B1532310
CAS RN: 1125867-14-2
M. Wt: 174.2 g/mol
InChI Key: RBWTZZBBNZQPIN-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)benzoxazole, also known as 2CPA, is an organic compound that is structurally related to the benzoxazole family of compounds. It has been studied extensively in the scientific community due to its potential applications in the pharmaceutical and chemical industries. 2CPA is a white crystalline solid with a melting point of 64-66°C and a boiling point of 149-150°C. It is soluble in water, ethanol, and methanol and is relatively stable under normal laboratory conditions.

Scientific Research Applications

Anti-inflammatory Applications

The 2-(2-arylphenyl)benzoxazole moiety has been identified as a novel and selective ligand for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Derivatives of this compound have shown significant anti-inflammatory potency, comparable to, or even better than, clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and diclofenac. This discovery highlights its potential in developing new anti-inflammatory agents (Seth et al., 2014).

Synthesis Methodologies

In the realm of synthetic chemistry, 2-(Cyclopropylamino)benzoxazole derivatives have been synthesized through various methodologies, indicating the versatility of the benzoxazole scaffold. For instance, iron-catalyzed intramolecular O-arylation has been employed for the synthesis of benzoxazole derivatives, starting from readily available 2-haloanilines. This method exemplifies the efficient and environmentally friendly approaches to constructing benzoxazole rings, which are core structures in many pharmacologically active compounds (Bonnamour & Bolm, 2008).

Antimicrobial and Anticancer Properties

The combination of benzoxazole with triazole units into a single molecule has been investigated for its biological impact, showing potent Gram-negative antibacterial activity and significant cytotoxicity against cancer cell lines. This highlights the potential of benzoxazole-triazole scaffolds as therapeutic agents in medical science (Srivastava, Aggarwal & Jain, 2015).

Synthesis of Benzoxazoles from Cyclopropyl Amides

Research has demonstrated the synthesis of benzoxazoles from N-(2-hydroxyaryl) cyclopropyl amides, showcasing a method for efficiently constructing benzoxazole frameworks. This synthesis route further underscores the chemical flexibility and utility of benzoxazole derivatives in producing compounds with potential biological activities (Yang & Shi, 2006).

Electrochemical and Biological Applications

Recent studies have focused on the electrochemical detection of glucose and H2O2 using benzoxazole-derived ligands and their metal complexes. These complexes have shown remarkable antimicrobial and cytotoxic potency, alongside their potential as biosensors, indicating their significance in both therapeutic and analytical applications (2022).

properties

IUPAC Name

N-cyclopropyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-4-9-8(3-1)12-10(13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWTZZBBNZQPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1125867-14-2
Record name N-cyclopropyl-1,3-benzoxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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